1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE
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Overview
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one typically involves the following steps:
Formation of 4-fluorophenylpiperazine: This can be achieved by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent like diethylene glycol monomethyl ether under microwave irradiation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or aromatic compounds.
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the sulfonyl group can modulate its pharmacokinetic properties . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)piperazine
- 4-(4-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl and a sulfonyl group allows for versatile chemical reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-15-2-8-18(9-3-15)26(24,25)14-19(23)22-12-10-21(11-13-22)17-6-4-16(20)5-7-17/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDKWKIMMWBDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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